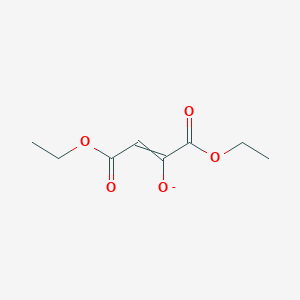

Diethyl 2-oxobutanedioate ion

Description

Contextualization within β-Keto Ester and Dicarbonyl Carbanion Chemistry

The diethyl 2-oxobutanedioate ion belongs to the class of β-keto esters. These compounds are characterized by a ketone functional group located at the β-position relative to an ester group. The ion is also classified as a dicarbonyl carbanion, a type of negatively charged ion where the charge is stabilized by two adjacent carbonyl groups. masterorganicchemistry.compressbooks.pub

The defining feature of β-dicarbonyl compounds, including diethyl 2-oxobutanedioate, is the enhanced acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups). pressbooks.pub This increased acidity is due to the ability of the resulting carbanion to delocalize the negative charge onto both carbonyl oxygen atoms through resonance. This resonance stabilization makes the formation of the this compound from its parent ester, diethyl oxalacetate (B90230), readily achievable with a suitable base. masterorganicchemistry.com

The structure of the ion, with its delocalized negative charge, is key to its role in chemical reactions. The enolate form is a potent nucleophile, capable of participating in a variety of bond-forming reactions. masterorganicchemistry.compressbooks.pub

Significance of the this compound as a Versatile Synthetic Intermediate

The this compound is a highly versatile intermediate in organic synthesis. chembk.com Its utility stems from its nucleophilic character, allowing it to react with a wide range of electrophiles to form new carbon-carbon bonds. This capability is fundamental to the construction of more complex molecular frameworks.

One of the most common applications of this ion is in alkylation reactions. pressbooks.pub Treatment of diethyl oxalacetate with a base generates the enolate ion, which can then react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. pressbooks.pub This process can even be repeated to introduce a second alkyl group. umb.edu

The ion also participates in condensation reactions and is a precursor for the synthesis of various heterocyclic compounds. Its ability to serve as a building block for diverse molecular architectures underscores its importance in synthetic organic chemistry.

Historical Development of Research on Related Enolates and Active Methylene (B1212753) Compounds

The understanding and application of the this compound are built upon a rich history of research into enolates and active methylene compounds. The concept of active methylene compounds, which are characterized by a CH₂ group flanked by two electron-withdrawing groups, has been a cornerstone of organic chemistry for over a century. egyankosh.ac.in Compounds like diethyl malonate and ethyl acetoacetate (B1235776) are classic examples. egyankosh.ac.inslideshare.net

The discovery of the Claisen condensation in the late 19th century was a pivotal moment. This reaction, which involves the base-catalyzed self-condensation of an ester to form a β-keto ester, provided a direct route to compounds like diethyl 2-oxobutanedioate. umb.eduegyankosh.ac.in The mechanism of this reaction, involving the formation of an enolate intermediate, was a crucial step in understanding the reactivity of these species.

Early research focused on the tautomerism of these compounds, recognizing that they exist as an equilibrium mixture of keto and enol forms. egyankosh.ac.inresearchgate.net This understanding of keto-enol tautomerism was fundamental to explaining their reactivity. egyankosh.ac.in Over the years, extensive research has been dedicated to elucidating the factors that control the formation and stability of enolates, including the nature of the base, solvent, and temperature. masterorganicchemistry.com These studies have provided a detailed framework for predicting and controlling the outcomes of reactions involving these important intermediates.

Overview of Key Research Areas Pertaining to the this compound

Current research involving the this compound and related β-dicarbonyl compounds continues to expand their synthetic utility. Key areas of investigation include:

Asymmetric Synthesis: Developing catalytic, enantioselective methods for the alkylation and acylation of the this compound to produce chiral molecules with high optical purity.

Multicomponent Reactions: Utilizing the ion in one-pot reactions where multiple starting materials combine to form complex products in a single step, which is an efficient and atom-economical approach.

Synthesis of Heterocycles: Exploring new routes to a wide variety of heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science, using the this compound as a key building block.

Green Chemistry: Investigating more environmentally friendly reaction conditions, such as the use of greener solvents and catalysts, for reactions involving this ion.

These research efforts continue to highlight the enduring importance of the this compound as a fundamental tool in the chemist's arsenal (B13267) for molecular construction.

Structure

3D Structure

Properties

CAS No. |

144509-65-9 |

|---|---|

Molecular Formula |

C8H11O5- |

Molecular Weight |

187.17 g/mol |

IUPAC Name |

1,4-diethoxy-1,4-dioxobut-2-en-2-olate |

InChI |

InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5,9H,3-4H2,1-2H3/p-1 |

InChI Key |

JILRCVQYCFULEY-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C=C(C(=O)OCC)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for the Diethyl 2 Oxobutanedioate Precursor and In Situ Ion Generation

Ester Condensation Approaches to Diethyl 2-Oxobutanedioate

Ester condensation reactions are the most prevalent methods for synthesizing diethyl 2-oxobutanedioate. chembk.com These reactions involve the coupling of two ester molecules to form a β-keto ester.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry and serves as the principal method for preparing diethyl 2-oxobutanedioate. yale.eduutexas.edu This reaction typically involves the condensation of diethyl oxalate (B1200264) with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide. chembk.comchembk.com

In this mixed Claisen condensation, ethyl acetate acts as the nucleophilic donor after being deprotonated by the base to form an enolate ion. libretexts.orgpressbooks.pub Diethyl oxalate, which lacks α-hydrogens and cannot form an enolate, serves as the electrophilic acceptor. libretexts.orgpressbooks.pub The enolate of ethyl acetate then attacks one of the carbonyl groups of diethyl oxalate. The subsequent loss of an ethoxide ion from the tetrahedral intermediate leads to the formation of diethyl 2-oxobutanedioate. sciencemadness.org To drive the reversible reaction to completion, a stoichiometric amount of base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting ester. sciencemadness.org

Step 1: Enolate Formation: Ethyl acetate reacts with a strong base (e.g., sodium ethoxide) to form the corresponding enolate. libretexts.org

Step 2: Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of diethyl oxalate.

Step 3: Elimination: The tetrahedral intermediate eliminates an ethoxide ion to yield the product.

Step 4: Deprotonation: The newly formed diethyl 2-oxobutanedioate is deprotonated by the base, shifting the equilibrium towards the product. utexas.edu

A patent describes a method for preparing sodium diethyl oxalacetate (B90230) by adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate at a controlled temperature. google.com

The Dieckmann condensation is an intramolecular variation of the Claisen condensation, used to form cyclic β-keto esters from diesters. youtube.commasterorganicchemistry.com While not directly used for the synthesis of the acyclic diethyl 2-oxobutanedioate, it is a crucial reaction for preparing cyclic analogues. This reaction is particularly effective for forming five and six-membered rings. youtube.comyoutube.com

The mechanism of the Dieckmann condensation mirrors that of the Claisen condensation. youtube.com A base is used to generate an enolate at one of the α-carbons of the diester. This enolate then attacks the carbonyl group of the other ester within the same molecule, leading to a cyclic intermediate. youtube.com Subsequent elimination of an alkoxide ion yields the cyclic β-keto ester. youtube.com

Alternative Synthetic Routes to 2-Oxobutanedioate Systems

While the Claisen condensation is the dominant synthetic route, other methods can be employed to generate 2-oxobutanedioate systems. For instance, the reaction of ethyl 2-diazo-3-oxobutanoate with 2-phenylaziridine (B142167) can lead to related structures, showcasing the versatility of diazo compounds in organic synthesis. beilstein-journals.org Additionally, the α-arylation of enolates, including those derived from malonic esters, provides a pathway to substituted 2-oxobutanedioate derivatives. nih.gov

Optimization of Reaction Conditions for Precursor Preparation

The efficiency of diethyl 2-oxobutanedioate synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include:

Temperature: The reaction is typically carried out at low temperatures (e.g., 0-15 °C) during the addition of the base to control the exothermic reaction, followed by heating to drive the reaction to completion. google.com

Solvent: Ethanol (B145695) is a common solvent for this reaction, as it is the conjugate acid of the ethoxide base. google.com Anhydrous conditions are crucial to prevent hydrolysis of the esters and the base.

Order of Addition: A patented procedure emphasizes the addition of the sodium ethoxide solution to a mixture of diethyl oxalate and ethyl acetate to improve yield and purity. google.com

Reaction Time: Sufficient reaction time is necessary for the condensation to proceed to completion. google.com

The table below summarizes optimized conditions found in a patented procedure for the synthesis of sodium diethyl oxalacetate. google.com

| Parameter | Optimized Condition |

| Reactants | Diethyl oxalate, Ethyl acetate, Sodium ethoxide |

| Solvent | Ethanol |

| Temperature | 0-15 °C during base addition, then heating to 75 °C |

| Reaction Time | ~4 hours of stirring at 5-15 °C |

Generation and Stabilization of the Diethyl 2-Oxobutanedioate Ion

The this compound, or enolate, is the reactive species in many subsequent reactions. Its generation and stabilization are critical for successful synthetic outcomes. chembk.combeilstein-journals.orgmasterorganicchemistry.comchemsynthesis.com

The choice of base is paramount in generating the enolate of diethyl 2-oxobutanedioate. chembk.comyale.edumasterorganicchemistry.comchemsynthesis.com The base must be strong enough to deprotonate the α-carbon of the β-keto ester.

Alkoxides: Sodium ethoxide is a commonly used base for this purpose. chembk.comyale.edu Since the pKa of the α-proton in a β-keto ester is significantly lower than that of an alcohol, the equilibrium for enolate formation is favorable. libretexts.org

Stronger Bases: For complete and irreversible enolate formation, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used. libretexts.org These bases ensure that the carbonyl compound is fully converted to its enolate before subsequent reactions. libretexts.org The use of a strong, non-nucleophilic base like LDA is particularly advantageous as it minimizes side reactions. masterorganicchemistry.com

The stability of the resulting enolate is enhanced by the delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms, making it a soft nucleophile that can react at either the α-carbon or the oxygen atoms. masterorganicchemistry.com

The table below outlines common bases used for enolate formation and their characteristics.

| Base | pKa of Conjugate Acid | Key Characteristics |

| Sodium Ethoxide (NaOEt) | ~16 (Ethanol) | Commonly used, reversible enolate formation. libretexts.org |

| Sodium Hydride (NaH) | ~36 (H₂) | Strong, non-nucleophilic, irreversible enolate formation. libretexts.org |

| Lithium Diisopropylamide (LDA) | ~36 | Strong, bulky, non-nucleophilic, favors kinetic enolate. masterorganicchemistry.comlibretexts.org |

Solvent Effects on Ion Generation and Reactivity

The generation of the this compound, the enolate of diethyl 2-oxobutanedioate, and its subsequent reactivity are profoundly influenced by the choice of solvent. The solvent plays a critical role in the initial deprotonation step, the stabilization of the resulting enolate ion, and the equilibrium between its tautomeric forms, which in turn dictates its behavior in further chemical transformations.

Aprotic solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, are commonly employed to prevent the protonation of the newly formed enolate. fiveable.melibretexts.org The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the reaction rate through better solvation of the counter-ion of the base, effectively increasing the base's reactivity. fiveable.me

Once formed, the this compound exists in equilibrium with its keto tautomer. The position of this keto-enol equilibrium is highly dependent on the solvent's properties. researchgate.netasu.edu Generally, for β-dicarbonyl compounds, polar solvents tend to favor the keto form, whereas non-polar solvents shift the equilibrium toward the enol form. researchgate.netasu.edu This is because the enol form can be stabilized by intramolecular hydrogen bonding, a phenomenon that is more pronounced in non-polar environments. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can disrupt this internal stabilization. researchgate.net

The nature of the solvent also dictates the aggregation state and the nucleophilic character of the enolate ion. In weakly coordinating solvents like THF, enolates can exist as aggregates, which can temper their reactivity. ubc.ca Conversely, strongly coordinating solvents such as DMSO or hexamethylphosphoramide (B148902) (HMPA) can break up these aggregates, leading to more "naked" or free enolate anions. ubc.ca These free anions are generally more reactive.

Furthermore, the solvent can influence the regioselectivity of reactions involving the ambident nucleophilic enolate, which has reactive sites at both the carbon and oxygen atoms. C-alkylation is typically favored in weakly coordinating solvents like THF, while O-alkylation can become more significant in strongly coordinating solvents like DMSO. ubc.ca

Table 1: General Influence of Solvent Type on this compound Generation and Reactivity

| Solvent Property | Effect on Ion Generation | Effect on Ion Reactivity |

| Aprotic (e.g., THF, Diethyl Ether) | Favored for enolate formation as it does not protonate the enolate. fiveable.melibretexts.org | Promotes C-alkylation; enolates may exist as less reactive aggregates. ubc.ca |

| Polar Aprotic (e.g., DMSO, DMF) | Can accelerate enolate formation by solvating the counter-ion of the base. fiveable.me | Increases reactivity by creating "naked" enolates; may favor O-alkylation. ubc.ca |

| Protic (e.g., Ethanol) | Generally avoided as it can protonate the enolate, shifting the equilibrium away from the desired ion. | Can stabilize the keto tautomer through hydrogen bonding. researchgate.net |

| Non-Polar (e.g., Toluene, Chloroform) | Less common for generation due to solubility issues with the base. | Favors the enol tautomer due to stabilization by intramolecular hydrogen bonding. researchgate.net |

The reactivity of the this compound, once formed, is also a function of the solvent environment. For instance, in alkylation reactions, a strong, sterically hindered base like lithium diisopropylamide (LDA) in a nonprotic solvent like THF is often used to ensure complete conversion to the enolate ion before the addition of an electrophile. libretexts.org This minimizes side reactions and allows for controlled C-C bond formation.

Advanced Reactivity and Mechanistic Studies of the Diethyl 2 Oxobutanedioate Ion

Nucleophilic Reactivity in Carbon-Carbon Bond Formation

The presence of two carbonyl groups flanking the α-carbon in diethyl oxaloacetate renders the methylene (B1212753) protons acidic, facilitating the formation of the corresponding enolate ion under basic conditions. This enolate is a soft nucleophile, capable of reacting at the carbon center with a variety of electrophiles to forge new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

The alkylation of the diethyl 2-oxobutanedioate ion is a fundamental process for introducing alkyl substituents. The reaction typically proceeds via an SN2 mechanism, where the enolate ion displaces a leaving group from an alkyl halide. pearson.com The regioselectivity of this reaction, specifically the competition between C-alkylation and O-alkylation, is a critical consideration.

The outcome of the alkylation is influenced by several factors, including the nature of the counterion, the solvent, and the alkylating agent. Generally, C-alkylation is favored under conditions that promote a more "ionic" character of the enolate, such as with sodium or potassium counterions in polar aprotic solvents. Conversely, O-alkylation can become more prevalent with more covalent metal-enolate bonds and in the presence of hard electrophiles.

| Factor | Favoring C-Alkylation | Favoring O-Alkylation |

| Counterion | K+, Na+ | Li+, Mg2+ |

| Solvent | Aprotic (e.g., THF, DMF) | Protic (e.g., Ethanol) |

| Alkylating Agent | Soft (e.g., Alkyl Iodide) | Hard (e.g., Alkyl Sulfate) |

| Temperature | Lower Temperatures | Higher Temperatures |

This table provides a general overview of factors influencing the regioselectivity of enolate alkylation.

The principles of the malonic ester synthesis, a classic method for preparing carboxylic acids, are analogous to the alkylation of the this compound. youtube.com In both cases, a stabilized enolate is alkylated, and subsequent manipulation of the functional groups can lead to a variety of valuable products. youtube.com

Acylation of the this compound provides a direct route to more complex dicarbonyl compounds. Similar to alkylation, the chemo-selectivity between C-acylation and O-acylation is a key parameter to control. The reaction of ketone enolates with acylating agents like acyl chlorides or anhydrides can lead to either β-diketones (C-acylation) or enol esters (O-acylation). rsc.org

The choice of acylating agent and reaction conditions plays a crucial role in determining the outcome. For instance, the use of N-acylbenzotriazoles for the acylation of diazomethyl anions to form α-diazo-β-keto esters highlights a synthetic strategy where C-acylation is the desired pathway. orgsyn.org The reaction of ketone enolates with imidazolides has been shown to favor C-acylation, providing a reliable method for the synthesis of β-keto esters and 1,3-diketones. rsc.org

The this compound is an excellent Michael donor in conjugate addition reactions. nih.govnih.govamericanelements.comaklectures.com In the Michael reaction, the soft enolate nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. organic-chemistry.org This 1,4-addition is a powerful method for the formation of carbon-carbon bonds and the construction of 1,5-dicarbonyl compounds. americanelements.com

The stability of the enolate derived from diethyl oxaloacetate makes it a particularly effective nucleophile for this transformation. The reaction is typically catalyzed by a base, which generates the enolate in situ. The resulting adduct can then be further elaborated, making the Michael addition a versatile tool in multistep syntheses.

The this compound can participate in various condensation reactions, including those related to the Aldol (B89426), Claisen, and Knoevenagel reactions, to form more complex molecular structures. wikipedia.orgnih.govnih.govwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgresearchgate.net

In Aldol-type condensations , the enolate of diethyl oxaloacetate can add to the carbonyl group of an aldehyde or ketone, leading to the formation of a β-hydroxy dicarbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Subsequent dehydration can then yield an α,β-unsaturated product.

The Claisen condensation involves the reaction between two ester molecules. nih.govresearchgate.netnih.gov A mixed Claisen condensation between diethyl oxaloacetate and another ester can be envisioned, where one ester acts as the enolate donor and the other as the electrophilic acceptor. orgsyn.orgwikipedia.org For instance, diethyl oxalate (B1200264), a related compound, is known to participate in mixed Claisen reactions. orgsyn.orgwikipedia.org

The Knoevenagel condensation typically involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgnih.govnih.govresearchgate.netgoogle.com Diethyl oxaloacetate, with its activated methylene group, can serve as the acidic component, reacting with various carbonyl compounds to yield α,β-unsaturated systems. nih.gov

The reaction of the this compound with diazo compounds and carbenoids offers pathways to unique molecular structures, including homologous esters and cyclopropanes. While direct reactions with diethyl 2-oxobutanedioate are not extensively documented in readily available literature, the reactivity of analogous β-keto esters provides a strong basis for predicting its behavior.

Diazo compounds, such as diazomethane (B1218177) and ethyl diazoacetate, are versatile reagents in organic synthesis. youtube.comrsc.orgnih.govmasterorganicchemistry.comorganic-chemistry.orgresearchgate.netresearchgate.net The reaction of β-keto esters with diazo compounds can lead to the formation of α-diazo-β-keto esters through a diazo transfer reaction. nih.gov Alternatively, under certain conditions, diazomethane can methylate acidic protons. rsc.orgmasterorganicchemistry.comresearchgate.netresearchgate.net The reaction of aldehydes with ethyl diazoacetate in the presence of a Lewis acid can yield β-keto esters. nih.gov

Carbenoids, often generated from dihaloalkanes and a metal, are key intermediates in cyclopropanation reactions. The Simmons-Smith reaction, for example, utilizes a zinc carbenoid to convert alkenes into cyclopropanes. nih.gov A related reaction involves the treatment of β-keto esters with zinc carbenoids, which can lead to the formation of β-substituted γ-keto esters through a chain extension mechanism involving a cyclopropane (B1198618) intermediate. nih.gov

| Reagent Type | Expected Reaction with this compound | Potential Products |

| Diazo Compounds | Diazo transfer or methylation | α-Diazo-β-keto esters, Methylated products |

| Carbenoids | Cyclopropanation of the enol/enolate | Cyclopropyl derivatives, γ-Keto esters |

This table outlines the anticipated reactivity of the this compound with diazo compounds and carbenoids based on the known reactivity of similar β-keto esters.

Role as a Key Intermediate in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The this compound is a valuable building block in such transformations due to its multiple reactive sites.

A prominent example of an MCR involving a β-keto ester like diethyl oxaloacetate is the Hantzsch pyridine (B92270) synthesis . nih.govnih.govnih.govorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) or an ammonium (B1175870) salt to produce a 1,4-dihydropyridine (B1200194) derivative. nih.gov These dihydropyridines can then be oxidized to the corresponding pyridines. The use of diethyl oxaloacetate in this reaction would lead to the formation of highly functionalized pyridine derivatives. A three-component reaction involving sodium diethyl oxaloacetate, amines, and aromatic aldehydes under microwave irradiation has also been reported for the synthesis of pyrroles. organic-chemistry.org

The ability of the this compound to act as both a nucleophile (via the enolate) and an electrophile (at the carbonyl carbons) makes it an ideal candidate for the design and discovery of novel MCRs, leading to the efficient construction of diverse and complex heterocyclic scaffolds.

Electrophilic Behavior and Cyclization Pathways

The electrophilic nature of the carbonyl carbons in the this compound is central to its utility in forming carbon-carbon and carbon-heteroatom bonds. This reactivity is prominently featured in multicomponent reactions where the ion acts as a key building block.

A notable example is the microwave-assisted three-component reaction between sodium diethyl oxaloacetate, various amines, and aromatic aldehydes, which efficiently yields substituted pyrroles. researchgate.net In this process, the this compound participates in a cascade of reactions, demonstrating its ability to engage with multiple reactive partners in a single pot. The reaction proceeds through initial condensation and subsequent cyclization, highlighting the dual role of the ion as both a nucleophile (in its enolate form) and an electrophile at its carbonyl centers.

The electrophilic character of related dicarbonyl compounds further contextualizes the reactivity of the this compound. For instance, diethyl oxomalonate, a structurally analogous compound, serves as an electrophilic equivalent of carbon dioxide in enecarboxylation reactions. acs.org This underscores the inherent electrophilicity of the α-ketoester moiety, a key feature of the this compound.

The following table summarizes a representative three-component reaction for the synthesis of pyrroles:

| Aldehyde | Amine | Product |

| Benzaldehyde | Aniline | Diethyl 1,5-diphenyl-1H-pyrrole-3,4-dicarboxylate |

| 4-Chlorobenzaldehyde | 4-Chloroaniline | Diethyl 1,5-bis(4-chlorophenyl)-1H-pyrrole-3,4-dicarboxylate |

| 4-Methoxybenzaldehyde | 4-Methoxyaniline | Diethyl 1,5-bis(4-methoxyphenyl)-1H-pyrrole-3,4-dicarboxylate |

Mechanistic Investigations Using Kinetic and Isotopic Labeling Studies

The elucidation of reaction mechanisms involving the this compound can be significantly enhanced through kinetic and isotopic labeling studies. These techniques provide deep insights into transition states, rate-determining steps, and the fate of individual atoms throughout a reaction pathway.

Kinetic isotope effects (KIEs), observed when an atom at a reactive site is replaced by its heavier isotope, are a powerful tool for probing mechanism. For instance, a significant KIE upon deuteration of a C-H bond would suggest that the cleavage of this bond is involved in the rate-determining step of the reaction. While specific KIE studies on the this compound are not extensively documented in readily available literature, the principles are broadly applicable.

Isotopic labeling, often using isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), allows for the tracing of atoms from reactants to products. researchgate.net In the context of reactions involving the this compound, labeling could be used to:

Determine the regioselectivity of enolate formation.

Track the origin of oxygen atoms in hydrolysis or condensation products.

Elucidate rearrangement pathways.

Studies on the metabolic pathways of closely related molecules, such as oxaloacetate, demonstrate the power of these methods. For example, in metabolic studies using deuterium-labeled substrates, the loss of the deuterium label can indicate specific enzymatic steps and the reversibility of reactions. nih.govnih.govfigshare.com In the conversion of labeled glucose to glutamate (B1630785) via the TCA cycle, the deuterium label on oxaloacetate is lost at specific steps, providing quantitative data on metabolic fluxes. nih.gov

Stereochemical Control in Reactions Involving the this compound

Achieving stereochemical control is a critical aspect of modern organic synthesis, and reactions involving the this compound are no exception. The generation of new stereocenters during reactions of this prochiral ion necessitates a thorough understanding of the factors that govern stereoselectivity.

Reactions can be classified as stereoselective, where one stereoisomer is formed preferentially over others, or stereospecific, where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comyoutube.com For the this compound, which is typically generated in situ and is achiral, the focus is on diastereoselective and enantioselective transformations.

The facial selectivity of an incoming electrophile or nucleophile to the planar enolate is influenced by several factors:

Steric Hindrance: The approach of reagents can be directed by bulky substituents on the enolate or the reagent itself.

Chelation Control: The presence of a metal cation can lead to the formation of a rigid chelated intermediate, which blocks one face of the enolate.

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries attached to the diethyl 2-oxobutanedioate backbone or the employment of chiral catalysts can create a chiral environment that favors the formation of one enantiomer.

A relevant example of stereochemical control in a related synthesis is the diastereoselective synthesis of a perhydroquinoxaline, which starts from diethyl 3-hydroxyglutarate. nih.gov This multi-step synthesis highlights the importance of controlling the relative stereochemistry at multiple newly formed chiral centers. The principles demonstrated in such syntheses are directly applicable to reactions involving the this compound.

The following table illustrates the general concepts of stereocontrol:

| Type of Control | Description | Example |

| Diastereoselectivity | Preferential formation of one diastereomer. | Reaction of an enolate with an aldehyde to form either the syn or anti aldol product preferentially. |

| Enantioselectivity | Preferential formation of one enantiomer. | Asymmetric hydrogenation of a double bond using a chiral catalyst. |

Carboxylation Reactions with Carbon Dioxide

While the this compound is a product of the Claisen condensation, the reverse reaction, or related carboxylation reactions, are of significant interest, particularly those that utilize carbon dioxide (CO₂) as a C1 source. kyoto-u.ac.jp The fixation of CO₂ into organic molecules is a key goal in sustainable chemistry.

The direct carboxylation of a precursor to the this compound with CO₂ is challenging. However, enzymatic systems have demonstrated the efficient conversion of CO₂ to oxaloacetate, the parent acid of the this compound. nih.govresearchgate.netkorea.ac.kr An integrated system using carbonic anhydrase (CA) and phosphoenolpyruvate (B93156) carboxylase (PEPCase) mimics the natural carbon fixation process. nih.govkorea.ac.kr Carbonic anhydrase facilitates the hydration of CO₂ to bicarbonate, which is then used by PEPCase to carboxylate phosphoenolpyruvate, yielding oxaloacetate. researchgate.net

This enzymatic approach highlights the potential for developing biocatalytic or biomimetic systems for the synthesis of oxaloacetate and its derivatives from CO₂. The efficiency of these enzymatic systems is a benchmark for the development of synthetic catalysts for similar transformations.

| Enzyme | Role in Carboxylation |

| Carbonic Anhydrase (CA) | Catalyzes the reversible hydration of CO₂ to bicarbonate (HCO₃⁻). |

| Phosphoenolpyruvate Carboxylase (PEPCase) | Catalyzes the carboxylation of phosphoenolpyruvate (PEP) using bicarbonate to form oxaloacetate. |

Spectroscopic and Structural Elucidation Techniques for Diethyl 2 Oxobutanedioate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of diethyl 2-oxobutanedioate.

The ¹H NMR spectrum of diethyl 2-oxobutanedioate provides detailed information about the different proton environments within the molecule. The signals from the ethyl groups are characteristic. The methyl (CH₃) protons typically appear as a triplet, a result of coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons of the ethyl group, in turn, are observed as a quartet due to coupling with the methyl protons. The chemical shift of these methylene protons is influenced by the adjacent electronegative oxygen atom, causing them to appear further downfield. docbrown.info The methylene protons within the backbone of the molecule (adjacent to the carbonyl groups) will have their own distinct chemical shift.

Interactive Data Table: ¹H NMR Chemical Shifts for Diethyl 2-oxobutanedioate

| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity | Notes |

| Ethyl (CH₃) | ~1.2-1.4 | Triplet (t) | Coupled to the ethyl CH₂ group. |

| Methylene (backbone) | ~3.8 | Singlet (s) | In the enol form, this becomes a vinyl proton with a different shift. |

| Ethyl (CH₂) | ~4.1-4.4 | Quartet (q) | Coupled to the ethyl CH₃ group and deshielded by the oxygen atom. |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in diethyl 2-oxobutanedioate gives rise to a distinct signal. The carbonyl carbons of the ester and ketone groups are particularly noteworthy, appearing at the downfield end of the spectrum (typically 160-200 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms. libretexts.org The carbons of the ethyl groups and the backbone methylene carbon appear at more upfield positions.

Interactive Data Table: ¹³C NMR Chemical Shifts for Diethyl 2-oxobutanedioate

| Carbon Type | Typical Chemical Shift (δ) in ppm |

| Ethyl (CH₃) | ~14 |

| Methylene (backbone) | ~45 |

| Ethyl (CH₂) | ~62 |

| Ester Carbonyl (C=O) | ~160-170 |

| Ketone Carbonyl (C=O) | ~190-200 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific isomeric form (keto vs. enol). wisc.edu

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of the molecule.

COSY (Correlation Spectroscopy) reveals correlations between coupled protons. For diethyl 2-oxobutanedioate, COSY would show a cross-peak between the methyl and methylene protons of the ethyl groups, confirming their direct connection.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This technique would definitively link the ¹H signals of the ethyl and backbone methylene groups to their corresponding ¹³C signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in diethyl 2-oxobutanedioate. The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of both ester and ketone carbonyl groups, multiple C=O stretching bands may be observed, typically in the region of 1700-1760 cm⁻¹. The C-O single bond stretching of the ester groups also gives rise to characteristic absorptions. The presence of the enol form would be indicated by a broad O-H stretch and a C=C stretch. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735-1750 | Strong |

| C=O (Ketone) | Stretch | 1705-1725 | Strong |

| C-O (Ester) | Stretch | 1000-1300 | Strong |

| C-H (Alkyl) | Stretch | 2850-3000 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of diethyl 2-oxobutanedioate and to gain insight into its structure through fragmentation analysis. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound (188.18 g/mol ). americanelements.com High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group ([M-OR]⁺) or the entire ester group. For diethyl 2-oxobutanedioate, characteristic fragment ions would likely arise from the cleavage of the ethyl groups and the decarboxylation of the molecule. For example, the loss of an ethoxy radical (•OCH₂CH₃) would result in a significant fragment ion. docbrown.info

X-ray Crystallography for Solid-State Structural Analysis of Derivatives/Precursors

While obtaining a single crystal of diethyl 2-oxobutanedioate itself might be challenging due to its liquid nature at room temperature, X-ray crystallography of its solid derivatives or precursors is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. chembk.com Studies on related 2-oxosuccinates have shown that in the crystalline form, the enol tautomer is often exclusively present, with molecules forming hydrogen-bonded dimers. researchgate.net This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which can be crucial for understanding the molecule's reactivity and physical properties. For example, the crystal structure of a precursor like diethyl oxalate (B1200264) can provide insights into the conformation of the diethyl ester portion of the target molecule. chemsrc.com

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, which utilizes ultraviolet (UV) and visible light, is a powerful technique for probing the electronic structure of molecules, particularly those containing conjugated systems. For diethyl 2-oxobutanedioate, this method is instrumental in studying its keto-enol tautomerism, as the two forms possess distinct electronic characteristics. The enol form, with its conjugated π-electron system, gives rise to electronic transitions that are readily observable in the UV spectrum.

The equilibrium between the keto and enol tautomers is fundamental to understanding the UV-Vis spectrum of diethyl 2-oxobutanedioate. In its keto form, the molecule lacks extended conjugation, featuring isolated carbonyl (C=O) groups. However, upon tautomerization to the enol form, a conjugated system is established (C=C-C=O). This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

The absorption of UV light promotes electrons from a lower energy orbital to a higher energy one. In the context of diethyl 2-oxobutanedioate, two principal types of transitions are relevant:

π → π* (pi to pi-star) transitions: These are characteristic of conjugated systems, such as the one present in the enol tautomer. An electron is excited from a bonding π orbital to an antibonding π* orbital. These transitions are typically high-intensity, with large molar absorptivity (ε) values, and occur at longer wavelengths compared to transitions in non-conjugated systems. libretexts.orgelte.hu The energy required for this transition decreases as the length of the conjugated system increases, resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). libretexts.org

n → π* (n to pi-star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on a carbonyl oxygen, to an antibonding π* orbital. masterorganicchemistry.com Both the keto and enol forms of diethyl 2-oxobutanedioate can exhibit n → π* transitions. These transitions are generally of much lower intensity (smaller ε) than π → π* transitions and occur at longer wavelengths than the π → π* transitions of the same chromophore. libretexts.orgmasterorganicchemistry.com

The position and intensity of these absorption bands are sensitive to the solvent environment. Polar solvents can interact differently with the ground and excited states of the molecule, leading to shifts in the absorption maxima. youtube.com For π → π* transitions, an increase in solvent polarity typically causes a red shift (to longer wavelengths). libretexts.orguomustansiriyah.edu.iq Conversely, for n → π* transitions, polar solvents often lead to a blue shift (to shorter wavelengths) because they can stabilize the non-bonding electrons in the ground state through interactions like hydrogen bonding, thus increasing the energy gap for excitation. libretexts.orguomustansiriyah.edu.iq

While specific experimental UV-Vis data for diethyl 2-oxobutanedioate is not extensively published, the principles can be illustrated by comparing its tautomeric forms and referencing related β-dicarbonyl compounds. The enol form is expected to exhibit a strong absorption band due to its π → π* transition, likely in the 240-280 nm range, which is characteristic of α,β-unsaturated carbonyl systems. The weaker n → π* transition would occur at a longer wavelength. The keto form, lacking this extended conjugation, would primarily show a weak n → π* absorption.

| Tautomer | Structure | Conjugation | Primary Electronic Transition | Expected λmax (Approx.) | Expected Intensity (ε) |

|---|---|---|---|---|---|

| Keto | Isolated C=O groups | No extended π-conjugation | n → π | ~270-300 nm | Low |

| Enol | C=C-C=O system | Yes | π → π | ~240-280 nm | High |

Computational and Theoretical Investigations of the Diethyl 2 Oxobutanedioate Ion

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the diethyl 2-oxobutanedioate ion. These methods, particularly Density Functional Theory (DFT), have been employed to investigate its electronic makeup, providing a basis for interpreting its chemical behavior.

Molecular Orbital Analysis and Frontier Orbitals

The reactivity of the this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept an electron from a nucleophile.

In the case of the this compound, which is an enolate, the HOMO is expected to have significant electron density on both the alpha-carbon and the oxygen atom of the enolate. This dual localization of the HOMO is a key feature of enolate reactivity, allowing it to act as either a carbon or an oxygen nucleophile depending on the reaction conditions and the nature of the electrophile.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | > 0 | Antibonding orbitals, primarily located on the carbonyl groups. |

| HOMO | < 0 | Primarily a π-type orbital with significant density on the enolate carbon and oxygen. |

Note: The values in this table are illustrative and based on general principles of enolate electronic structure. Specific calculated values from dedicated studies on the this compound are not available in the reviewed literature.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the this compound is non-uniform, leading to a specific charge distribution and electrostatic potential (ESP). ESP maps are valuable tools for visualizing the charge distribution on the molecular surface, where red regions indicate areas of negative potential (electron-rich) and blue regions indicate areas of positive potential (electron-poor).

For the this compound, the ESP map would show a high concentration of negative charge (red) around the oxygen atoms of the carboxylate and enolate moieties, making these sites attractive to electrophiles. The delocalization of the negative charge across the O-C-C backbone of the enolate is a key stabilizing feature. The ethyl groups would exhibit a more neutral or slightly positive potential.

Computational methods like DFT can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the charge distribution. This information is crucial for understanding intermolecular interactions and predicting sites of electrophilic attack.

Conformational Analysis and Energy Minimization Studies

The this compound possesses several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and to determine their relative energies. This is often achieved through systematic or stochastic searches of the conformational space, followed by geometry optimization and energy calculation using methods like DFT.

Energy minimization studies would likely reveal several low-energy conformers corresponding to different arrangements of the ethoxycarbonyl groups. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is important for understanding the molecule's behavior in solution.

Transition State Modeling for Reaction Pathways

A significant application of computational chemistry is the modeling of chemical reactions. By locating the transition state (the saddle point on the potential energy surface connecting reactants and products), chemists can calculate the activation energy of a reaction and gain insight into the reaction mechanism.

For the this compound, transition state modeling can be used to study its various reactions, such as alkylation, acylation, and aldol-type condensations. For instance, in an alkylation reaction, two possible transition states could be modeled: one for C-alkylation and one for O-alkylation. By comparing the calculated activation energies for these two pathways, a prediction can bemade about the regioselectivity of the reaction under different conditions.

DFT calculations, often in conjunction with a continuum solvent model to simulate the effect of the solvent, are a common choice for transition state modeling. For example, studies on the enolization of oxaloacetic acid have utilized DFT to calculate the energy barrier for this process. researchgate.net Similar approaches can be applied to the reactions of the this compound.

Density Functional Theory (DFT) Applications to Reactivity Prediction

Density Functional Theory has become a workhorse in computational chemistry for predicting the reactivity of molecules like the this compound. DFT methods, such as those employing the B3LYP or M06-2X functionals, offer a good balance between accuracy and computational cost.

DFT calculations can be used to compute various reactivity descriptors, such as the Fukui function, which indicates the most likely sites for nucleophilic or electrophilic attack. For the this compound, the Fukui function for nucleophilic attack would be expected to be largest on the enolate carbon and oxygen atoms.

Furthermore, DFT can be used to calculate the reaction energies and activation barriers for various reaction pathways, providing a thermodynamic and kinetic basis for predicting the outcome of a reaction. For example, a DFT study on the reaction of diethyl α-acylphosphonates with α-aminoesters used the B3LYP/6-31G* level of theory to determine the thermodynamics of the reaction. jocpr.com This type of analysis is directly applicable to understanding the reactivity of the this compound in similar condensation reactions.

Solvation Models in Computational Studies of the Ion

The accurate computational modeling of ions in solution is critically dependent on the method used to represent the solvent. For the this compound, which possesses charged carboxylate groups, the choice of solvation model significantly impacts the calculated properties, such as its structure, stability, and reactivity. Computational studies of this and similar ions employ a range of solvation models, which can be broadly categorized into implicit (continuum) models, explicit models, and mixed or hybrid models.

Implicit Solvation Models:

Implicit, or continuum, solvation models treat the solvent as a continuous medium with a uniform dielectric constant, rather than as individual molecules. researchgate.net This approach simplifies calculations, making them computationally less expensive and a common choice for initial studies or high-throughput screenings. researchgate.net Several implicit solvation models are frequently used in computational chemistry:

Polarizable Continuum Model (PCM): This is a widely used method that creates a solute-shaped cavity within the dielectric continuum. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute.

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that is applicable to any charged or uncharged solute in any solvent or in the gas phase. It is based on the solute's electron density and has been shown to provide good agreement with experimental data for solvation free energies. nih.gov

Generalized Born (GB) Models: These models offer a simplified approximation to the Poisson-Boltzmann equation, making them computationally faster than PCM. nih.gov Various parameterizations of the GB model exist, such as GBStill, GBHCT, and GBOBC. nih.gov

Research on related dicarboxylic acids has shown that purely implicit models can struggle to accurately predict properties like pKa values. acs.orgnih.gov For dicarboxylic acids, mean unsigned errors in pKa calculations using fully implicit models can range from 2.4 to 9.0 log units, indicating significant deviations from experimental values. acs.orgacs.orgosti.gov

Explicit Solvation Models:

Explicit solvation models treat individual solvent molecules as part of the total system being calculated. This allows for the specific interactions between the solute and nearby solvent molecules, such as hydrogen bonding, to be directly modeled. researchgate.net While this approach is more physically realistic, it is also significantly more computationally demanding due to the large number of atoms that must be included in the simulation. diva-portal.org The high computational cost often necessitates the use of molecular mechanics force fields rather than more accurate but slower quantum mechanical methods for the entire system. researchgate.net

Mixed Discrete-Continuum Solvation Models:

To balance accuracy and computational cost, mixed discrete-continuum models (also known as cluster-continuum models) are often employed. In this approach, a small number of explicit solvent molecules are included in the quantum mechanical calculation along with the solute, representing the first solvation shell. researchgate.net This solute-solvent cluster is then embedded within a dielectric continuum to account for the bulk solvent effects. acs.org

Studies on dicarboxylic acids have demonstrated that these mixed models provide a significant improvement in accuracy over purely implicit models. acs.orgnih.gov The inclusion of a few explicit water molecules that can form hydrogen bonds with the carboxylate groups has been shown to reduce the error in pKa calculations substantially. researchgate.net The most successful mixed models have achieved mean unsigned errors of only 0.6–0.8 log units for dicarboxylic acid pKa values. acs.orgnih.gov

The following tables summarize the performance of various solvation models for dicarboxylic acids, which can be considered analogous to the this compound, and compare the general features of implicit and explicit solvation models.

Table 1: Performance of Different Solvation Models in Predicting pKa Values for Dicarboxylic Acids

| Solvation Model Type | Specific Models | Mean Unsigned Error (log units) | Reference |

| Implicit (Continuum) | Various | 2.4 - 9.0 | acs.org, acs.org, osti.gov |

| Mixed Discrete-Continuum | Four most successful models | 0.6 - 0.8 | nih.gov |

This table illustrates the significantly higher accuracy of mixed discrete-continuum models compared to purely implicit models for calculating the pKa values of dicarboxylic acids.

Table 2: Comparison of Implicit and Explicit Solvation Models

| Feature | Implicit (Continuum) Models | Explicit Models |

| Solvent Representation | Uniform, continuous dielectric medium | Individual solvent molecules |

| Computational Cost | Lower | Significantly higher |

| Specific Interactions | Averaged, not explicitly modeled | Directly modeled (e.g., hydrogen bonding) |

| Physical Realism | Less realistic | More realistic |

| Typical Application | High-throughput screening, initial calculations | Detailed studies of solute-solvent interactions |

This table provides a general overview of the trade-offs between implicit and explicit solvation models in computational chemistry.

Advanced Applications and Synthetic Utility of the Diethyl 2 Oxobutanedioate Ion in Organic Synthesis

Synthesis of Diverse Heterocyclic Compounds

The diethyl 2-oxobutanedioate ion is a cornerstone in heterocyclic chemistry, providing a reliable platform for the synthesis of a wide array of cyclic systems containing one or more heteroatoms. Its ability to react with various dinucleophiles makes it an invaluable precursor for constructing important heterocyclic scaffolds.

The reaction of diethyl 2-oxobutanedioate with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazole-based compounds. nih.govmtu.edu For instance, condensation reactions with various hydrazines lead to the formation of ethyl 5-styrylpyrazole-3-carboxylates. mtu.edu These pyrazole (B372694) derivatives can be further modified, highlighting the versatility of this synthetic approach.

In a similar vein, the this compound is instrumental in the synthesis of pyrimidines. researchgate.netresearchgate.netnih.govthieme-connect.de For example, its derivative, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, can be transformed into ethyl 2-amino-4-(2-ethoxycarbonylmethyl)-pyrimidine-5-carboxylate by treatment with guanidine (B92328) hydrochloride. researchgate.net This demonstrates a straightforward route to functionalized pyrimidine (B1678525) systems.

Table 1: Synthesis of Pyrazole and Pyrimidine Derivatives from Diethyl 2-oxobutanedioate

| Starting Material | Reagent | Heterocyclic Product | Reference |

| Diethyl 2-oxobutanedioate | Hydrazines | Ethyl 5-styrylpyrazole-3-carboxylates | mtu.edu |

| Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate | Guanidine hydrochloride | Ethyl 2-amino-4-(2-ethoxycarbonylmethyl)-pyrimidine-5-carboxylate | researchgate.net |

The versatility of the this compound extends to the synthesis of five-membered aromatic heterocycles like furans and pyrroles. While direct reactions are less common, its derivatives are employed in elegant synthetic strategies. For instance, the synthesis of furan-2-ylglyoxylates can be achieved from related dicarbonyl compounds, showcasing the utility of the underlying structural motif. chim.it

The synthesis of pyrrole (B145914) derivatives, such as ethyl pyrrole-2-carboxylate, can be accomplished through various methods, including those that start from precursors structurally related to diethyl 2-oxobutanedioate. orgsyn.orgcapes.gov.br These methods often involve the condensation of an amine with a suitable 1,4-dicarbonyl equivalent.

The construction of more complex fused heterocyclic systems, such as indoles and quinolines, can also be facilitated by precursors derived from diethyl 2-oxobutanedioate. The Reissert indole (B1671886) synthesis, for example, involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264), a close structural relative of diethyl 2-oxobutanedioate, to form an intermediate that is then cyclized to the indole ring. google.comresearchgate.net

Similarly, quinoline (B57606) derivatives can be synthesized using methodologies that employ related malonate derivatives. nih.govnih.govrsc.orgsioc-journal.cn The Gould-Jacobs reaction, for instance, utilizes the condensation of anilines with diethyl 2-(ethoxymethylene)malonate to construct the quinoline framework. nih.gov

Role in Complex Natural Product Synthesis

The this compound and its derivatives are valuable intermediates in the total synthesis of complex natural products. chembk.com Their ability to introduce key structural motifs makes them indispensable tools for synthetic chemists. For example, the core structures of various marine natural products, such as aplysinopsins and meridianines, can be assembled using strategies that involve the heterocyclization of indole derivatives, which can be accessed through methods related to diethyl 2-oxobutanedioate chemistry. researchgate.net

Applications in Material Science Precursor Synthesis

The application of diethyl 2-oxobutanedioate extends beyond traditional organic synthesis into the realm of material science. chembk.com Its derivatives are being explored as precursors for the synthesis of novel polymers and functional materials. For instance, furan-based monomers derived from related dicarboxylates are used in the enzymatic synthesis of bio-based polyesters. researchgate.net These materials offer sustainable alternatives to traditional petroleum-based polymers and exhibit interesting thermal and mechanical properties.

Catalytic Applications and Ligand Design

In the field of catalysis, diethyl 2-oxobutanedioate and its analogs have found utility in the design of ligands for asymmetric catalysis. nih.gov The presence of multiple coordination sites allows for the formation of stable complexes with various metal centers. These complexes can then be employed as catalysts in a range of enantioselective transformations. For example, chiral oxazolidinones, which can be synthesized from amino acids and related dicarbonyl compounds, serve as effective chiral auxiliaries in asymmetric synthesis. nih.gov Furthermore, copper catalysts supported on silica (B1680970) have been utilized in the hydrogenation of diethyl oxalate, a related compound, demonstrating the potential for these systems in industrial applications. researchgate.net

Development of Novel Synthetic Methodologies Utilizing the Ion

The strategic implementation of the this compound has led to the expansion of the synthetic chemist's toolkit. Its utility is particularly evident in the construction of pyrrole frameworks and other intricate heterocyclic systems through innovative reaction designs.

One of the prominent applications of the this compound is in multicomponent reactions (MCRs) for the synthesis of highly substituted pyrroles. A notable example is a microwave-assisted, three-component reaction involving the sodium salt of diethyl 2-oxobutanedioate, various primary amines, and aromatic aldehydes. rsc.orgresearchgate.net This method provides a rapid and efficient route to a diverse range of pyrrole derivatives, some of which have exhibited promising cytostatic and antiviral activities. rsc.org The reaction proceeds under optimized conditions using ethanol (B145695) as a solvent and a power of 100 W, yielding products in average to good yields. rsc.org

The mechanism of this transformation is believed to proceed through a pathway analogous to the Hantzsch pyrrole synthesis. wikipedia.org The initial step involves the formation of an enamine from the reaction of the primary amine with the β-ketoester functionality of the diethyl 2-oxobutanedioate. wikipedia.org This enamine intermediate then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring.

Variations of classical named reactions, such as the Paal-Knorr pyrrole synthesis, have also been adapted to utilize dicarbonyl compounds, showcasing the potential for diethyl 2-oxobutanedioate to serve as a substrate in such transformations for the synthesis of substituted pyrroles. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in The Paal-Knorr synthesis traditionally involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org The mechanism typically involves the formation of a hemiaminal followed by cyclization and dehydration to furnish the pyrrole. organic-chemistry.org

Beyond pyrrole synthesis, the this compound has been employed in domino reactions, such as the Knoevenagel-hetero-Diels-Alder reaction, to construct dihydropyran systems which can be further elaborated into other heterocyclic structures. While specific examples detailing the enantioselective or diastereoselective applications of the this compound are not extensively documented in the provided context, the development of stereoselective methodologies remains a significant area of interest in modern organic synthesis. rsc.orgnih.govnih.gov The inherent chirality in many natural products and pharmaceuticals drives the continuous search for synthetic routes that can control the three-dimensional arrangement of atoms.

The following table summarizes the key aspects of the novel synthetic methodologies developed utilizing the this compound:

| Reaction Type | Reactants | Catalyst/Conditions | Products | Key Features | Reference |

| Microwave-Assisted Three-Component Reaction | Sodium diethyl oxaloacetate, Primary amines, Aromatic aldehydes | Microwave (100 W), Ethanol | Substituted pyrroles | Rapid synthesis, Good yields, Some products show biological activity | rsc.org |

| Hantzsch-type Pyrrole Synthesis | Diethyl 2-oxobutanedioate, Amines, Aldehydes | Acid or base catalysis | Substituted pyrroles | Formation of an enamine intermediate followed by cyclization | wikipedia.org |

| Paal-Knorr-type Pyrrole Synthesis | 1,4-Dicarbonyl compounds (potential for diethyl 2-oxobutanedioate), Primary amines/Ammonia | Acid catalysis | Substituted pyrroles | Formation of a hemiaminal intermediate followed by cyclization and dehydration | wikipedia.orgorganic-chemistry.org |

Analytical and Process Chemistry Methodologies for Diethyl 2 Oxobutanedioate and Its Derivatives

Chromatographic Separation and Purification Techniques

Chromatographic methods are central to the isolation, purification, and analysis of diethyl 2-oxobutanedioate. The choice of technique depends on the volatility of the species and the scale of the operation.

Gas chromatography is a powerful technique for the analysis of volatile compounds. Diethyl 2-oxobutanedioate, due to its ester functional groups, possesses sufficient volatility for GC analysis, particularly for assessing purity and identifying volatile byproducts. The sodium salt of diethyl oxalacetate (B90230) has been identified using gas chromatography in production settings. google.com

A typical GC analysis would involve the injection of the sample into a heated port, where it is vaporized and carried by an inert gas through a chromatographic column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column.

For the analysis of diethyl 2-oxobutanedioate and related esters, a nonpolar or medium-polarity column is often employed. A common choice would be a fused silica (B1680970) capillary column coated with a polysiloxane-based stationary phase.

Table 1: Illustrative GC Parameters for Analysis of Diethyl Esters

| Parameter | Typical Setting |

| Column | Fused silica capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280 °C (FID) |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial temp. 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

This table presents a hypothetical set of parameters based on general principles of GC analysis for similar compounds and is for illustrative purposes.

Mass spectrometry (MS) coupled with GC provides structural information, aiding in the unequivocal identification of the main compound and any impurities.

High-performance liquid chromatography is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for the purity assessment and quantification of diethyl 2-oxobutanedioate. Reverse-phase HPLC is a common mode for this analysis.

In a typical setup, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and separation occurs based on the hydrophobic interactions of the analyte with the stationary phase.

For the analysis of diethyl oxaloacetate, a C18 column is often effective. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape. merckmillipore.com

Table 2: Example HPLC Conditions for Diethyl Oxaloacetate Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table is based on typical reverse-phase HPLC methods for organic esters.

This method is scalable and can be adapted for preparative chromatography to isolate and purify larger quantities of the compound.

Thin-layer chromatography is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions, such as the Claisen condensation used to synthesize diethyl 2-oxobutanedioate. chembk.comlibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be qualitatively observed.

The choice of the eluent (solvent system) is critical for achieving good separation. For a moderately polar compound like diethyl 2-oxobutanedioate, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is a common starting point. silicycle.comrochester.edu The ratio of these solvents can be adjusted to achieve the desired separation, aiming for an Rf value of the product between 0.2 and 0.4 for optimal resolution. silicycle.com

Table 3: Common TLC Solvent Systems for Moderately Polar Compounds

| Solvent System (v/v) | Polarity |

| 10-30% Ethyl Acetate in Hexane | Low to Medium |

| 5-20% Diethyl Ether in Hexane | Low to Medium |

| 1-5% Methanol in Dichloromethane | Medium |

This table provides general starting points for TLC method development.

Visualization of the spots on the TLC plate can be achieved using a UV lamp if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or vanillin.

Electrophoretic Methods for Ionic Species

For the analysis of the diethyl 2-oxobutanedioate ion, electrophoretic techniques offer a powerful separation approach based on the migration of charged species in an electric field. Capillary electrophoresis (CE) is particularly well-suited for the analysis of anions like the enolate of diethyl 2-oxobutanedioate.

In CE, a sample is introduced into a narrow-bore capillary filled with a background electrolyte (BGE). When a high voltage is applied, ions migrate at different velocities depending on their charge-to-size ratio, leading to separation. For anions, the separation is often carried out in a capillary with a modified inner surface to control the electroosmotic flow (EOF).

The separation of dicarboxylic acids and other organic anions has been successfully demonstrated using CE with indirect UV detection. nih.gov In this method, a chromophoric compound is added to the BGE, and the detection is based on the displacement of this chromophore by the analyte ions, resulting in a decrease in absorbance.

Table 4: Potential Capillary Electrophoresis Parameters for Diethyl 2-oxobutanedioate Anion

| Parameter | Potential Setting |

| Capillary | Fused silica, 50 µm ID, 50 cm total length |

| Background Electrolyte | 20 mM 2,6-pyridinedicarboxylic acid (PDC) with a cationic polymer, pH adjusted |

| Voltage | -15 to -25 kV |

| Detection | Indirect UV at a wavelength corresponding to the BGE chromophore |

| Injection | Hydrodynamic or electrokinetic |

This table is illustrative and based on methods for similar anionic species.

Chemical derivatization can also be employed to introduce a charged tag to the molecule, enhancing its detection and modifying its electrophoretic mobility. nih.gov

In-Situ Monitoring Techniques for Ion Generation and Reaction Progress

Real-time monitoring of chemical reactions provides valuable insights into reaction kinetics, intermediate formation, and endpoint determination. For the synthesis of diethyl 2-oxobutanedioate, which is often prepared via a Claisen condensation, in-situ monitoring techniques are highly beneficial.

Nuclear Magnetic Resonance (NMR) spectroscopy has been demonstrated as a powerful tool for the real-time monitoring of condensation reactions. magritek.com By using a benchtop NMR spectrometer, the reaction mixture can be continuously analyzed, allowing for the observation of the disappearance of reactant signals and the appearance of product signals. This provides quantitative data on the concentration of each species over time. magritek.com For the Claisen condensation leading to diethyl 2-oxobutanedioate, ¹H NMR could be used to track the signals of the ethoxy groups and the newly formed methine proton in the product.

Infrared (IR) spectroscopy, particularly with the use of attenuated total reflectance (ATR) probes, can also be used for in-situ reaction monitoring. The formation of the β-keto ester product can be followed by observing the appearance of its characteristic carbonyl stretching frequencies.

Process Optimization and Scale-Up Considerations

The transition from a laboratory-scale synthesis of diethyl 2-oxobutanedioate to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The preparation of the sodium salt of diethyl oxalacetate has been described on a production scale. google.com

Key considerations for process optimization and scale-up include:

Reaction Conditions: Temperature control is critical in the Claisen condensation. The reaction is typically initiated at a low temperature (0-15 °C) and may be heated to drive the reaction to completion. google.com On a large scale, efficient heat exchange is necessary to manage the exothermic nature of the reaction.

Reagent Addition: The order and rate of reagent addition can significantly impact the yield and purity of the product. In the synthesis of sodium diethyl oxalacetate, the addition of sodium ethoxide to a mixture of diethyl oxalate (B1200264) and ethyl acetate has been shown to be effective. google.com

Solvent and Concentration: The choice of solvent and the concentration of reactants are important for reaction kinetics and product isolation. Ethanol (B145695) is a common solvent for this reaction. google.com

Work-up and Purification: On a large scale, filtration methods such as centrifugation are often preferred over vacuum filtration. google.com The product is typically washed with a suitable solvent, like ethanol, to remove impurities. google.com Drying of the final product must be controlled to prevent degradation.

Safety: The use of flammable solvents like ethanol and reactive reagents like sodium ethoxide necessitates appropriate safety measures, including inert atmosphere operation and proper grounding of equipment to prevent static discharge.

Table 5: Comparison of Laboratory and Scale-Up Parameters for Diethyl 2-oxobutanedioate Synthesis

| Parameter | Laboratory Scale | Pilot/Production Scale |

| Reactors | Glass flasks | Glass-lined or stainless steel reactors |

| Temperature Control | Ice baths, heating mantles | Jacketed reactors with heat transfer fluids |

| Agitation | Magnetic stir bars | Mechanical overhead stirrers with various impeller designs |

| Product Isolation | Vacuum filtration | Centrifugation, pressure filtration |

| Drying | Vacuum oven, desiccator | Tumble dryers, vacuum dryers |

This table provides a general comparison of equipment and techniques used at different scales.

Historical Perspectives and Evolution of Research on β Keto Diester Carbanions

Early Discoveries and Seminal Contributions (e.g., Claisen Condensation)

The journey into the world of β-keto diester carbanions began in the late 19th century with the pioneering work of German chemist Rainer Ludwig Claisen. wikipedia.orgchemeurope.com In 1881, Claisen, along with J. Gustav Schmidt, described the condensation reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking an α-hydrogen, a reaction now known as the Claisen-Schmidt condensation. wikipedia.org This initial work laid the foundation for his most famous discovery.

In 1887, Claisen reported the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. numberanalytics.comgeeksforgeeks.orglibretexts.org This pivotal reaction, now universally known as the Claisen condensation, was a landmark achievement in organic synthesis. numberanalytics.comfiveable.me It provided a direct method for forming carbon-carbon bonds and synthesizing β-keto esters, which are valuable intermediates in the production of more complex molecules. numberanalytics.comgeeksforgeeks.orgfiveable.me For instance, the reaction of ethyl acetate (B1210297) in the presence of sodium ethoxide yields ethyl acetoacetate (B1235776), a classic example of the Claisen condensation. numberanalytics.com

Other notable chemists, including Arthur Michael, independently discovered and investigated the mechanism of this reaction. numberanalytics.com The intramolecular version of the reaction, developed by Dieckmann, further expanded its utility by enabling the synthesis of cyclic β-keto esters. numberanalytics.comlibretexts.orgwikipedia.org Claisen's contributions were not limited to this single reaction; he also developed the Claisen rearrangement, a significant sigmatropic rearrangement reaction, and designed the Claisen flask for distillation. wikipedia.orgchemeurope.comwikipedia.org His extensive work on carbonyl condensations and rearrangements fundamentally shaped the field of organic chemistry. wikipedia.orgfiveable.me

Development of Key Synthetic Transformations (e.g., Acetoacetic Ester Synthesis)

The discovery of the Claisen condensation and the resulting availability of β-keto esters like diethyl 2-oxobutanedioate (diethyl oxaloacetate) paved the way for the development of crucial synthetic methodologies. The acetoacetic ester synthesis, a classic example, utilizes the reactivity of the α-protons of a β-keto ester to form a resonance-stabilized enolate ion. This carbanion can then act as a nucleophile in reactions with alkyl halides, leading to the formation of a wide variety of substituted ketones.

The versatility of this approach stems from the fact that the β-keto ester can be easily decarboxylated after the alkylation step, providing a clean route to the desired ketone. This process involves the hydrolysis of the ester and subsequent heating, which drives off carbon dioxide.

Similarly, the malonic ester synthesis, which employs a diester (malonate), allows for the synthesis of substituted carboxylic acids. The principles are analogous: formation of a carbanion, alkylation, and subsequent hydrolysis and decarboxylation. These methods became fundamental tools for synthetic organic chemists, allowing for the construction of complex carbon skeletons from simple starting materials.

The development of these transformations highlighted the synthetic power of carbanions derived from dicarbonyl compounds. The ability to control the formation and reaction of these intermediates opened up new avenues for the synthesis of natural products, pharmaceuticals, and other complex organic molecules. geeksforgeeks.org

Impact of Spectroscopic Advances on Structural Elucidation

The advent of modern spectroscopic techniques in the mid-20th century revolutionized the study of β-keto diesters and their corresponding carbanions. Before these advances, the structural elucidation of reaction products was a laborious process relying on chemical degradation and derivatization.